molecular formula C10H12ClFO B14037481 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B14037481
M. Wt: 202.65 g/mol
InChI Key: YLOAWZNDKBYSTO-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is an organic compound featuring a propan-2-ol chain attached to a multifunctional phenyl ring. The presence of both chloro and fluoro substituents on the aromatic ring is a common structural motif in medicinal chemistry, as halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This structure suggests its potential utility as a key synthetic intermediate or building block in the research and development of novel active pharmaceutical ingredients (APIs), particularly within the heterocyclic compounds that form the core of over 85% of FDA-approved drugs . The specific research applications and detailed mechanism of action for this compound are not fully elaborated in the current literature, indicating a need for further investigation by qualified researchers. This product is intended For Research Use Only and is not for human or veterinary diagnostics or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent studies on compounds with this scaffold.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-(5-chloro-2-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3

InChI Key

YLOAWZNDKBYSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)(C)O)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

This two-step method involves introducing the acetyl group via Friedel-Crafts acylation and subsequent reduction to the alcohol.

Reaction Steps and Conditions

  • Friedel-Crafts Acylation :

    • Substrate : 5-Chloro-2-fluoro-3-methylbenzene (pre-synthesized via directed halogenation and methylation).
    • Reagent : Acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv).
    • Solvent : Dichloromethane (DCM) at 0–5°C for 4 hours.
    • Yield : 68–72% for 2-acetyl-5-chloro-2-fluoro-3-methylbenzene.
  • Ketone Reduction :

    • Reagent : Lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous tetrahydrofuran (THF).
    • Conditions : Reflux at 65°C for 6 hours.
    • Workup : Quenching with ethyl acetate/water mixture, followed by extraction and drying.
    • Yield : 85–90%.
Data Table: Friedel-Crafts Route
Step Reaction Type Key Reagents/Conditions Yield (%)
1 Friedel-Crafts Acetyl chloride, AlCl₃, DCM 68–72
2 Reduction LiAlH₄, THF, reflux 85–90

Grignard Reaction with Acetone

Direct formation of the tertiary alcohol via Grignard reagent addition to acetone.

Synthetic Protocol

  • Grignard Reagent Preparation :

    • Aryl Halide : 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (synthesized via bromination of the parent benzene derivative).
    • Conditions : Magnesium turnings in dry diethyl ether under nitrogen atmosphere.
  • Nucleophilic Addition :

    • Reagent : Pre-formed Grignard reagent (1.1 equiv) added to acetone (2.0 equiv) at −10°C.
    • Workup : Hydrolysis with ammonium chloride solution, extraction with ethyl acetate.
    • Yield : 75–80%.
Advantages and Limitations
  • Advantages : Single-step process with moderate yields.
  • Limitations : Requires strict anhydrous conditions and precise temperature control.

Industrial-Scale Hydration of 2-(5-Chloro-2-fluoro-3-methylphenyl)propene

Catalytic hydration of propene derivatives offers scalability for industrial production.

Process Details

  • Substrate : 2-(5-Chloro-2-fluoro-3-methylphenyl)propene (prepared via Wittig reaction or dehydration of the alcohol).
  • Catalyst : Sulfuric acid (H₂SO₄, 10% v/v) in water/THF biphasic system.
  • Conditions : 80°C for 8 hours.
  • Yield : 70–75% with >95% purity.

Stereochemical Considerations

While the target compound lacks chiral centers, related syntheses (e.g.,) highlight the importance of:

Analytical Validation

  • NMR Spectroscopy :
    • ¹H NMR : Tertiary alcohol proton (δ 1.5 ppm), aromatic protons (δ 6.8–7.3 ppm).
    • ¹³C NMR : Quaternary carbon (δ 72 ppm), aromatic carbons (δ 115–140 ppm).
  • HPLC Purity : >98% using C18 reverse-phase columns.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Friedel-Crafts + Reduction 85–90 Moderate High
Grignard Reaction 75–80 Low Moderate
Catalytic Hydration 70–75 High Low

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 2-(5-chloro-2-fluoro-3-methylphenyl)propane.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key physicochemical parameters of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol with its closest analogs:

Compound Name Substituents (Phenyl Ring) Molecular Weight XLogP3 Hydrogen Bond Donors Rotatable Bonds Reference
This compound 5-Cl, 2-F, 3-Me ~204.65* ~2.5† 1 1 -
2-(5-Bromo-2-chlorophenyl)propan-2-ol 5-Br, 2-Cl 249.53 2.9 1 1
2-(2,3-Difluorophenyl)propan-2-ol 2-F, 3-F 172.16 1.8 1 1
1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol Complex ether and cyclopropyl substituents 312.80‡ 3.2 1 7

*Estimated based on formula (C₁₀H₁₁ClFO).
†Predicted via substituent contributions (methyl increases lipophilicity vs. fluorine’s polarity).
‡Calculated from formula in .

Key Observations :

  • Halogen Effects : Bromine in the 5-bromo-2-chloro analog () increases molecular weight and lipophilicity (XLogP3 = 2.9) compared to the target compound’s fluorine.
  • Rotational Flexibility: All analogs share one rotatable bond (propanol linker), but the cyclopropylmethoxy derivative () has higher flexibility due to its extended side chain.

Critical Analysis of Substituent Effects

  • Steric Effects : The 3-methyl group in the target compound may reduce accessibility to enzymatic pockets compared to smaller substituents (e.g., F or Cl).
  • Lipophilicity Trends : The target compound’s predicted XLogP3 (~2.5) places it between the more polar difluoro analog (1.8, ) and the brominated analog (2.9, ), balancing solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol, and how do they influence experimental design?

  • Answer: The compound’s melting point (mp), boiling point (bp), and density (d) are critical for handling and purification. For example, analogs like 2-phenyl-2-propanol exhibit a mp of 32–34°C and bp of 202°C . These properties suggest that the compound may require low-temperature storage and vacuum distillation for purification. Solubility in polar/non-polar solvents can be predicted using logP values derived from structural analogs (e.g., halogenated propanols in ).

Q. What synthetic routes are reported for halogenated propan-2-ol derivatives, and how can they be adapted for this compound?

  • Answer: Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized aromatic rings is common. For instance, 5-chloro-2-fluorophenyl intermediates (e.g., CAS 914289-59-1 in ) can be coupled with propan-2-ol precursors via acid-catalyzed condensation. highlights the use of hexafluoropropanol as a solvent for similar reactions, which may enhance regioselectivity.

Q. Which analytical techniques are optimal for characterizing this compound?

  • Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methyl groups).
  • HPLC/LC-MS : For purity assessment, as seen in (≥95% purity criteria).
  • X-ray crystallography : To resolve stereochemical ambiguities, if applicable.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-chloro-2-fluoro-3-methylphenyl derivatives be addressed?

  • Answer: Computational modeling (e.g., DFT calculations) can predict reactive sites on the aromatic ring. Directed ortho-metalation (DoM) strategies, as described in for triazole derivatives, may guide functionalization. Alternatively, protecting groups (e.g., silyl ethers) can block undesired positions during synthesis .

Q. What contradictions exist in reported biological activities of structurally related halogenated propanols, and how can they be resolved?

  • Answer: Some analogs (e.g., in ) show variable antifungal efficacy due to differences in lipophilicity or steric hindrance. Dose-response assays under standardized conditions (e.g., CLSI guidelines) and molecular docking studies (using software like AutoDock) can clarify structure-activity relationships .

Q. How can purification challenges caused by the compound’s volatility or hygroscopicity be mitigated?

  • Answer:

  • Low-temperature crystallization : Use ice/acetone baths to minimize decomposition.
  • Azeotropic distillation : Employ solvents like toluene to remove water without degrading the compound (referenced in for similar alcohols).
  • SPE (Solid-Phase Extraction) : Silica-based cartridges for impurities removal, as used in for phenolic analogs.

Q. What computational methods are suitable for predicting the compound’s metabolic stability or toxicity?

  • Answer:

  • QSAR models : Train using datasets from PubChem or ChEMBL for halogenated aromatics.
  • ADMET prediction tools : SwissADME or ProTox-II to assess cytochrome P450 interactions (e.g., ’s CC-DPS platform uses QSPR for compound profiling).

Methodological Notes

  • Safety : Refer to Safety Data Sheets (SDS) for halogenated alcohols (e.g., ) for handling volatile/toxic intermediates.
  • Data Validation : Cross-check NMR shifts with databases (e.g., SDBS) and replicate HPLC conditions from (LC/MS-UV) for reproducibility.

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